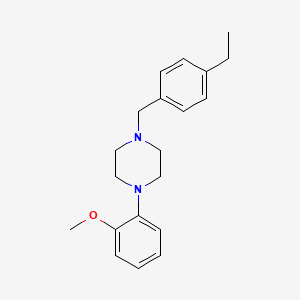![molecular formula C17H13BrClN3O2S B5787893 methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787893.png)
methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate, commonly known as MBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBTA belongs to the class of triazole derivatives and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of MBTA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins essential for cell growth and proliferation. In vitro studies have shown that MBTA inhibits the activity of enzymes such as chitin synthase and DNA topoisomerase II, which are essential for fungal and bacterial growth, respectively. Furthermore, MBTA has been found to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects
MBTA has been shown to exhibit both biochemical and physiological effects. In vitro studies have demonstrated that MBTA inhibits the growth of various fungal and bacterial strains by disrupting their cell membranes and inhibiting the activity of essential enzymes. Furthermore, MBTA has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. In vivo studies have shown that MBTA exhibits low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBTA has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it readily available for research. Furthermore, MBTA exhibits low toxicity and is well-tolerated in animal models, making it a potential candidate for further preclinical studies. However, MBTA has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with in aqueous systems. Furthermore, the mechanism of action of MBTA is not fully understood, which can make it challenging to design experiments to elucidate its mode of action.
Direcciones Futuras
MBTA has several potential future directions for scientific research. One possible direction is to further investigate its antifungal and antibacterial properties and explore its potential as a therapeutic agent for fungal and bacterial infections. Another possible direction is to investigate its potential as a cancer therapy and explore its mechanism of action in cancer cells. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of MBTA to determine its efficacy and safety in vivo. Overall, MBTA has significant potential for scientific research and could be a valuable tool for the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of MBTA involves a multi-step process that includes the reaction of 4-bromobenzylamine with 4-chlorobenzaldehyde to form 4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. The thiol group is then protected by reacting with methyl chloroacetate to form the desired product, methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate. The synthesis method is well-established, and the purity of MBTA can be confirmed through various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
MBTA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit antifungal, antibacterial, and anticancer properties. In vitro studies have demonstrated that MBTA inhibits the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. Furthermore, MBTA has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
methyl 2-[[4-(4-bromophenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2S/c1-24-15(23)10-25-17-21-20-16(11-2-6-13(19)7-3-11)22(17)14-8-4-12(18)5-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXYPRDNVQXCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ((4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethoxy-2-[(3-fluoro-4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5787819.png)

![1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5787831.png)

![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol](/img/structure/B5787838.png)

![N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B5787848.png)

![4-[(2-chlorophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B5787861.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787868.png)
![4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B5787889.png)

![N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5787913.png)